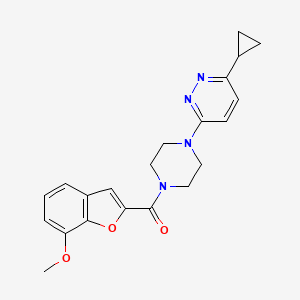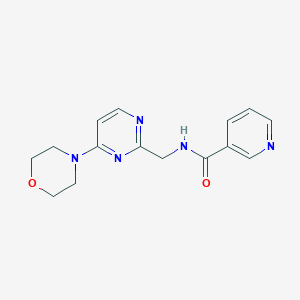![molecular formula C12H9F3N2S B2368836 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline CAS No. 148515-90-6](/img/structure/B2368836.png)
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline is an organic compound characterized by the presence of a quinoxaline ring substituted with a trifluorobutenyl sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline typically involves the reaction of quinoxaline derivatives with trifluorobutenyl sulfanyl reagents. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with a trifluorobutenyl sulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.
Substitution: The trifluorobutenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学研究应用
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The quinoxaline ring may also participate in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- **2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]pyrimidine
- **2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid
- **2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole
Uniqueness
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline is unique due to the presence of the quinoxaline ring, which imparts distinct electronic properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-8(12(14)15)5-6-18-11-7-16-9-3-1-2-4-10(9)17-11/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBIKIRCCXZIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCCC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

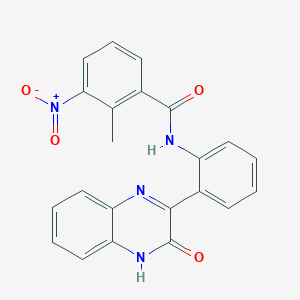
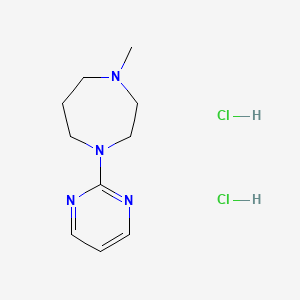
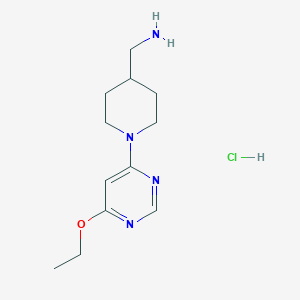
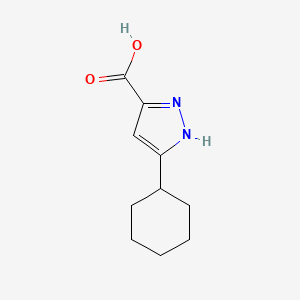
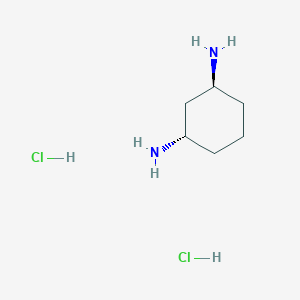
![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)
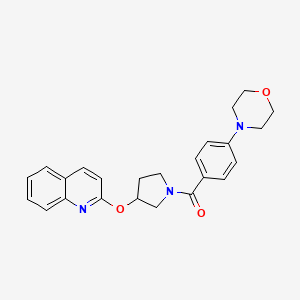
![N-(2,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2368768.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)
